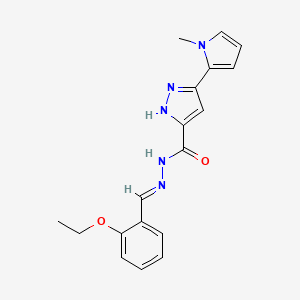![molecular formula C21H18N4O4 B11663709 6-Amino-3-(3,4-dimethoxyphenyl)-4-(3-hydroxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11663709.png)
6-Amino-3-(3,4-dimethoxyphenyl)-4-(3-hydroxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-氨基-3-(3,4-二甲氧基苯基)-4-(3-羟基苯基)-1,4-二氢吡喃并[2,3-c]吡唑-5-腈是一种复杂的有机化合物,属于二氢吡喃并[2,3-c]吡唑类。这些化合物以其多样的生物活性及其在药物化学中的潜在应用而闻名。该化合物独特的结构,既包含氨基基团又包含羟基基团,使其成为合成和药物研究的宝贵目标。
准备方法
合成路线和反应条件
6-氨基-3-(3,4-二甲氧基苯基)-4-(3-羟基苯基)-1,4-二氢吡喃并[2,3-c]吡唑-5-腈的合成通常涉及从容易获得的起始原料开始的多步反应。一种常见的合成路线包括以下步骤:
缩合反应: 第一步涉及在碱如哌啶的存在下,使3,4-二甲氧基苯甲醛与乙酰乙酸乙酯缩合,形成相应的查尔酮。
环化反应: 查尔酮与水合肼反应进行环化,形成吡唑环。
二氢吡喃环的形成: 然后,吡唑中间体在碱性条件下与丙二腈和3-羟基苯甲醛反应,形成二氢吡喃环,最终得到目标化合物。
工业生产方法
该化合物的工业生产可能涉及类似的合成路线,但针对大规模生产进行了优化。这包括使用连续流动反应器、自动化合成和纯化技术,以确保高产率和高纯度。
化学反应分析
反应类型
6-氨基-3-(3,4-二甲氧基苯基)-4-(3-羟基苯基)-1,4-二氢吡喃并[2,3-c]吡唑-5-腈可以进行多种化学反应,包括:
氧化反应: 羟基可以被氧化为酮或醛。
还原反应: 硝基可以被还原为氨基。
取代反应: 氨基和羟基可以参与亲核取代反应。
常用试剂和条件
氧化反应: 可以使用诸如高锰酸钾 (KMnO4) 或三氧化铬 (CrO3) 等试剂。
还原反应: 常用的还原剂包括硼氢化钠 (NaBH4) 或氢化铝锂 (LiAlH4)。
取代反应: 条件通常涉及使用强碱或强酸以促进反应。
主要产物
从这些反应中形成的主要产物取决于使用的具体条件和试剂。例如,羟基的氧化可以产生酮,而硝基的还原可以产生胺。
科学研究应用
6-氨基-3-(3,4-二甲氧基苯基)-4-(3-羟基苯基)-1,4-二氢吡喃并[2,3-c]吡唑-5-腈在科学研究中有多种应用:
化学: 用作合成更复杂分子的构件。
生物学: 对其潜在的生物活性进行研究,包括抗菌和抗癌活性。
医药: 研究其潜在的治疗应用,特别是在治疗各种疾病方面。
工业: 用于开发新材料和化学工艺。
作用机理
6-氨基-3-(3,4-二甲氧基苯基)-4-(3-羟基苯基)-1,4-二氢吡喃并[2,3-c]吡唑-5-腈的作用机制涉及其与特定分子靶点和途径的相互作用。该化合物可以与酶或受体结合,调节其活性,从而导致各种生物效应。确切的分子靶点和途径取决于特定的应用和使用环境。
作用机制
The mechanism of action of pyranopyrazoles involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. For example, binding to enzyme active sites can inhibit their activity, resulting in antimicrobial or anticancer effects.
相似化合物的比较
类似化合物
- 6-氨基-3-(3,4-二甲氧基苯基)-4-(3-羟基苯基)-1,4-二氢吡喃并[2,3-c]吡唑-5-腈可以与其他二氢吡喃并[2,3-c]吡唑类化合物进行比较,例如:
- 6-氨基-3-(4-甲氧基苯基)-4-(3-羟基苯基)-1,4-二氢吡喃并[2,3-c]吡唑-5-腈
- 6-氨基-3-(3,4-二甲氧基苯基)-4-(4-羟基苯基)-1,4-二氢吡喃并[2,3-c]吡唑-5-腈
独特之处
6-氨基-3-(3,4-二甲氧基苯基)-4-(3-羟基苯基)-1,4-二氢吡喃并[2,3-c]吡唑-5-腈的独特之处在于其特定的取代模式,这可能影响其生物活性和化学反应性。氨基和羟基的存在提供了多个化学修饰位点,使其成为各种应用的多功能化合物。
属性
分子式 |
C21H18N4O4 |
|---|---|
分子量 |
390.4 g/mol |
IUPAC 名称 |
6-amino-3-(3,4-dimethoxyphenyl)-4-(3-hydroxyphenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
InChI |
InChI=1S/C21H18N4O4/c1-27-15-7-6-12(9-16(15)28-2)19-18-17(11-4-3-5-13(26)8-11)14(10-22)20(23)29-21(18)25-24-19/h3-9,17,26H,23H2,1-2H3,(H,24,25) |
InChI 键 |
AXWGHJVEYRIOOQ-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C=C1)C2=C3C(C(=C(OC3=NN2)N)C#N)C4=CC(=CC=C4)O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-methyl-N-[(1Z)-4,4,6,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline](/img/structure/B11663626.png)
![dimethyl 2-{1-[(4-fluorophenyl)carbonyl]-2,2,6,7-tetramethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate](/img/structure/B11663627.png)
![ethyl 4-{5-[(E)-{2-[3-(phenylsulfanyl)propanoyl]hydrazinylidene}methyl]furan-2-yl}benzoate](/img/structure/B11663630.png)

![N-[(E)-naphthalen-1-ylmethylideneamino]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B11663643.png)
![2-(4-Benzylpiperazin-1-YL)-N'-[(Z)-[4-(diethylamino)phenyl]methylidene]acetohydrazide](/img/structure/B11663644.png)
![N-{3-[(2-ethylphenyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}furan-2-carboxamide](/img/structure/B11663651.png)
![N'-[(1E)-1-(4-chlorophenyl)ethylidene]-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11663652.png)
![dimethyl 2-[2,2,6-trimethyl-1-(2-methylpropanoyl)-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene]-1,3-dithiole-4,5-dicarboxylate](/img/structure/B11663656.png)

![Methyl 2-{[(3-ethoxyphenyl)carbonyl]amino}-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11663697.png)
![N'-[(Z)-(2,4-dichlorophenyl)methylidene]pyrazine-2-carbohydrazide](/img/structure/B11663702.png)
![6,8-dibromo-3-{[2-(4-nitrophenyl)-1,3-thiazolidin-3-yl]carbonyl}-2H-chromen-2-one](/img/structure/B11663703.png)
![N'-[(1Z)-1-(4-bromophenyl)ethylidene]furan-2-carbohydrazide](/img/structure/B11663711.png)
